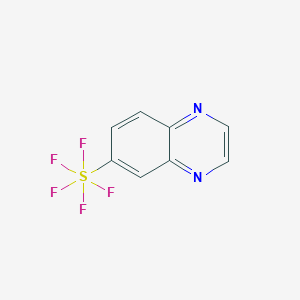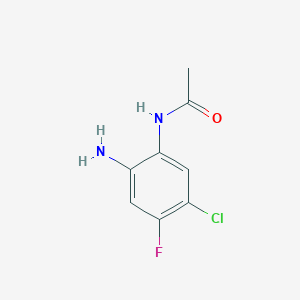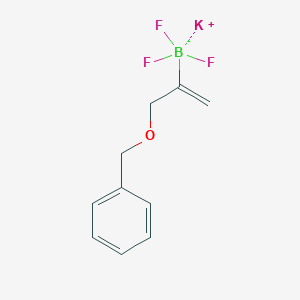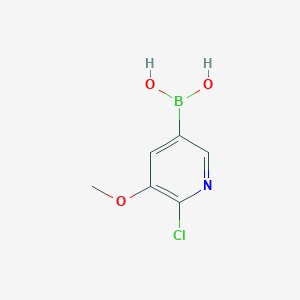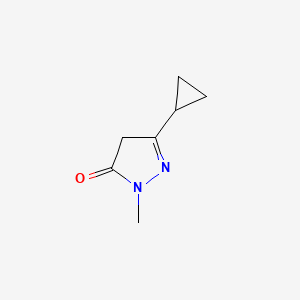
3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine
Descripción general
Descripción
3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'POPOP' and has been extensively studied for its unique properties.
Aplicaciones Científicas De Investigación
Therapeutic Potency and Medicinal Chemistry
Research into the oxadiazole ring, which is a structural component of 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine, has revealed its significant presence in compounds exhibiting a wide range of bioactivities. The oxadiazole ring is notable for its structural resemblance to pyridine, with nitrogen atoms that facilitate effective binding to various enzymes and receptors through multiple weak interactions. This structural feature enables oxadiazole derivatives to manifest an array of pharmacological properties. Specifically, derivatives of 1,3,4-oxadiazole have been investigated for their therapeutic potentials across several domains of medicinal chemistry. They have been found to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal benefits, showcasing their vast developmental value (G. Verma et al., 2019).
Synthetic Strategies and Biological Roles
The synthesis and biological implications of oxadiazole derivatives have been the focus of extensive research. The 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties are highlighted for their excellent physical, chemical, and pharmacokinetic properties, which significantly enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. Derivatives containing the oxadiazole ring have been demonstrated to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The emphasis on recent compounds containing oxadiazole rings published in the last few years has fueled further research in organic synthesis, medicinal chemistry, and pharmacology (Jing-Jing Wang et al., 2022).
Environmental and Industrial Applications
In addition to their medicinal value, oxadiazole derivatives are recognized for their potential in environmental and industrial applications. The focus on cleaner techniques for the removal of pollutants such as sulfamethoxazole, a compound with N-amine and carboxyl groups, from aqueous solutions has underscored the need for sustainable development of technologies. Studies on adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have demonstrated the capability of certain oxadiazole-based materials to form strong chemical interactions with functional moieties, highlighting their significance in environmental sustainability (G. Prasannamedha et al., 2020).
Propiedades
IUPAC Name |
3-(phenoxymethyl)-N-propan-2-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)13-12-14-11(15-17-12)8-16-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPQTOSUZWEIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NO1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



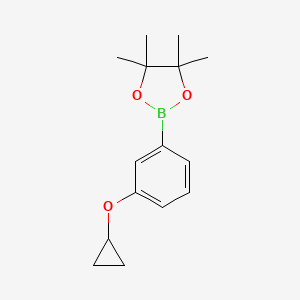

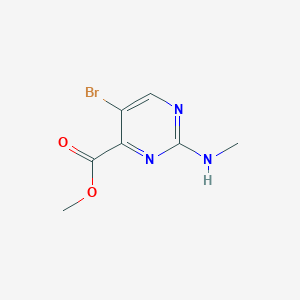
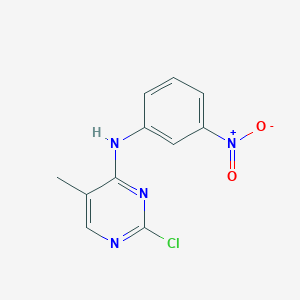
![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
